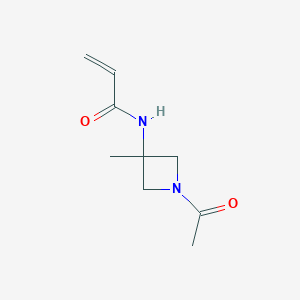
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide, also known as A-366, is a synthetic compound that belongs to the class of azetidinone derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. A-366 is a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression.
科学研究应用
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of the BET family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been shown to have potent anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and asthma. It has also been shown to have anti-cancer effects in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.
作用机制
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide inhibits the BET family of proteins by binding to the bromodomains, which are responsible for recognizing acetylated lysine residues on histone proteins. By inhibiting the BET proteins, N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide prevents the recruitment of transcriptional co-activators to the chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been shown to have potent anti-inflammatory effects in animal models of inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has also been shown to have anti-cancer effects in preclinical models of various types of cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
实验室实验的优点和局限性
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of the BET family of proteins, making it a valuable tool for studying the role of these proteins in various physiological and pathological processes. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has some limitations as a research tool. It is a synthetic compound that may have off-target effects, and its long-term safety has not been established.
未来方向
There are several future directions for the research on N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide. One direction is to further investigate its anti-inflammatory and anti-cancer effects in animal models and clinical trials. Another direction is to study its effects on other physiological and pathological processes, such as neurodegenerative diseases and viral infections. Additionally, the development of more potent and selective BET inhibitors based on the structure of N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide involves a multi-step process that starts with the reaction of 3-methylazetidin-3-ol with acetic anhydride to form N-acetyl-3-methylazetidin-3-ol. This intermediate is then reacted with propargyl bromide to form N-(1-acetyl-3-methylazetidin-3-yl)prop-2-yn-1-amine. Finally, this compound is reacted with propargylamine to form N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide.
属性
IUPAC Name |
N-(1-acetyl-3-methylazetidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8(13)10-9(3)5-11(6-9)7(2)12/h4H,1,5-6H2,2-3H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCBHSUTFZMKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)(C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

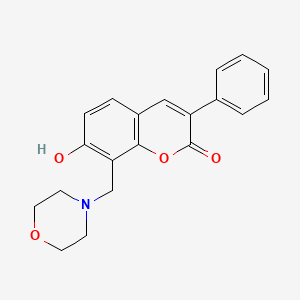
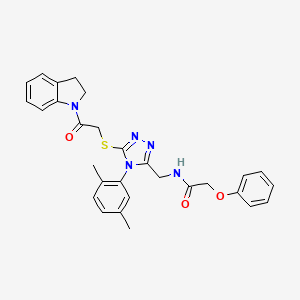
![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)
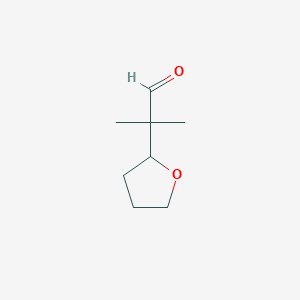
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methoxyphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2366813.png)
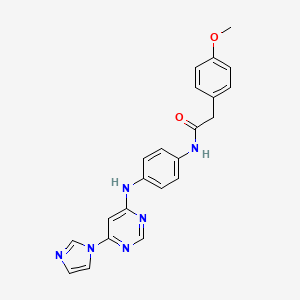
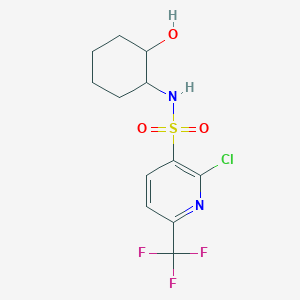
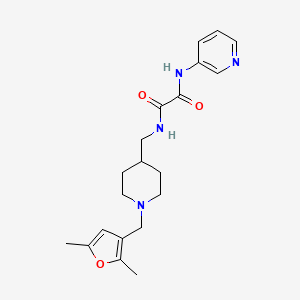
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)